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molecular formula C14H25NO4 B1592318 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 278789-43-8

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1592318
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458830B1

Procedure details

Potassium bis(trimethylsilyl)amide (1200 ml, 0.5M in toluene, 0.6 mol) was added to a 3-necked 3-l flask equipped with an overhead stirrer, followed by tetrahydrofuran (90 ml) and the solution was cooled to −78° C. Ethyl N-(t-butyloxycarbonyl)nipecotate (100 g, 0.39 mol) in tetrahydrofuran (90 ml) was added dropwise and the resulting solution allowed to age for 15 minutes. Iodomethane (37.4 ml, 85.2 g, 0.6 mol) was added dropwise to the stirred solution keeping the temperature below −70° C. The resulting mixture was stirred at room temperature overnight and was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water and the organic layer was washed with brine, dried (sodium sulphate) and evaporated to give a yellow oil. This was purified on a plug of silica using dichloromethane as eluant to afford the product (94 g, 90%) as a pale yellow oil.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:11]([O:15][C:16]([N:18]1[CH2:28][CH2:27][CH2:26][CH:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].I[CH3:30]>O1CCCC1>[C:11]([O:15][C:16]([N:18]1[CH2:28][CH2:27][CH2:26][C:20]([CH3:30])([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:19]1)=[O:17])([CH3:12])([CH3:13])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
1200 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(=O)OCC)CCC1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
37.4 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified on a plug of silica

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 94 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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